Differential TRPC4/5 Channel Modulation: Predicted Impact of N-Benzyl Substitution on M084 Scaffold
The target compound combines the N-butyl-2-amino pharmacophore of M084, a validated TRPC4/5 channel blocker, with an additional 1-benzyl substituent. In SAR studies of 2-aminobenzimidazole derivatives targeting TRPC4/5, introduction of lipophilic substituents at the N1 position was found to enhance channel subtype selectivity and improve potency [1]. While direct assay data for 1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine against TRPC4/5 are not publicly available, class-level inference from the primary optimization study indicates that N1-aralkyl substitution can shift TRPC4/TRPC5 selectivity ratios compared to the unsubstituted M084 scaffold (IC50: TRPC4 = 3.7-10.3 μM; TRPC5 = 8.2 μM) .
| Evidence Dimension | TRPC4/5 channel inhibition potency and selectivity |
|---|---|
| Target Compound Data | Not reported in public domain |
| Comparator Or Baseline | M084 (N-butyl-1H-benzimidazol-2-amine): IC50 for TRPC4 = 3.7-10.3 μM; IC50 for TRPC5 = 8.2 μM |
| Quantified Difference | Predicted alteration in selectivity profile due to N1-benzyl substitution |
| Conditions | Patch-clamp electrophysiology on recombinant TRPC4/5 channels |
Why This Matters
For neuroscience and ion channel research programs, the predicted selectivity shift may enable more precise pharmacological dissection of TRPC4- versus TRPC5-mediated physiological processes.
- [1] Zhu, J., et al. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology, 172(14), 3495-3509. View Source
